3-Hydroxycyclophosphamide

Description

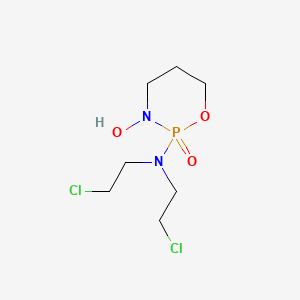

Structure

3D Structure

Properties

CAS No. |

78336-02-4 |

|---|---|

Molecular Formula |

C7H15Cl2N2O3P |

Molecular Weight |

277.08 g/mol |

IUPAC Name |

N,N-bis(2-chloroethyl)-3-hydroxy-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |

InChI |

InChI=1S/C7H15Cl2N2O3P/c8-2-5-10(6-3-9)15(13)11(12)4-1-7-14-15/h12H,1-7H2 |

InChI Key |

HCNUZNNWAONDMG-UHFFFAOYSA-N |

SMILES |

C1CN(P(=O)(OC1)N(CCCl)CCCl)O |

Canonical SMILES |

C1CN(P(=O)(OC1)N(CCCl)CCCl)O |

Synonyms |

3-hydroxycyclophosphamide |

Origin of Product |

United States |

Chemical Synthesis and Rigorous Characterization of 3 Hydroxycyclophosphamide

Methodologies for Laboratory Synthesis of 3-Hydroxycyclophosphamide

The synthesis of this compound, a crucial metabolite of the anticancer drug cyclophosphamide (B585), presents unique challenges due to its inherent instability. Researchers have explored various synthetic pathways to obtain this compound for further study.

Hydrogenolysis Approaches from Precursor Compounds

One established method for preparing this compound involves the reduction of precursor compounds. Specifically, cis-4-hydroperoxycyclophosphamide can be reduced using dimethyl sulfide. nih.gov This approach generates cis-4-hydroxycyclophosphamide in aqueous buffer solutions. nih.gov Hydrogenolysis, a chemical reaction that involves the cleavage of a chemical bond by hydrogen, is a fundamental technique in organic synthesis, often utilized for its selectivity under mild conditions. numberanalytics.com This method provides a pathway to essential intermediates in the synthesis of complex molecules. numberanalytics.com

Another precursor-based approach involves the sodium periodate (B1199274) cleavage of 3,4-dihydroxybutyl N,N-bis(2-chloroethyl)phosphorodiamidate to yield aldophosphamide (B1666838), which exists in equilibrium with this compound. nih.gov

A common laboratory preparation kit for (R,S)-4-Hydroxycyclophosphamide utilizes the reduction of 4-hydroperoxycyclophosphamide. The kit includes a reducing agent that, when dissolved in water and added to the precursor, yields a solution of 4-hydroxycyclophosphamide (B600793) with a half-life of approximately 200 minutes at room temperature. chemicalbook.com

Exploration of Alternative Synthetic Routes for this compound

The inherent instability of this compound and its equilibrium with aldophosphamide has prompted the exploration of alternative synthetic strategies to improve yield and stability. The design and synthesis of analogues are often pursued to overcome toxicities associated with metabolites. ucl.ac.uk For instance, attempts have been made to synthesize 5-hydroxycyclophosphamide to avoid the formation of the toxic metabolite acrolein. ucl.ac.uk

The development of novel phosphoramidates and their derivatives represents another avenue of synthetic exploration. ucl.ac.uk These synthetic efforts aim to create more stable compounds or prodrugs that can be activated under specific physiological conditions. The challenges in synthesis often revolve around the reactive nature of the nitrogen mustard group and the oxazaphosphorine ring. ucl.ac.uk

Advanced Spectroscopic and Analytical Techniques for this compound Structure Elucidation and Purity Assessment

The characterization of this compound requires sophisticated analytical methods to confirm its structure and assess its purity, particularly given its instability and its existence in equilibrium with its tautomer, aldophosphamide. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 31P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound and its related compounds. Both ¹H and ³¹P NMR have been instrumental in studying the equilibrium between cis- and trans-4-hydroxycyclophosphamide and aldophosphamide in aqueous solutions. nih.govpurdue.edu

³¹P NMR spectroscopy is particularly valuable for monitoring the transformations of cyclophosphamide metabolites. acs.org It allows for the direct observation of phosphorus-containing compounds, providing distinct signals for different metabolites. For example, ³¹P NMR has been used to monitor the intracellular chemistry of cyclophosphamide metabolites, identifying signals for 4-hydroxycyclophosphamide/aldophosphamide and phosphoramide (B1221513) mustard. acs.org The chemical shifts in ³¹P NMR are sensitive to the chemical environment of the phosphorus atom, enabling the differentiation of various metabolites. acs.orguoc.gr

| Compound/Metabolite | Typical ³¹P NMR Chemical Shift (ppm) | Reference |

| 4-Hydroxycyclophosphamide/Aldophosphamide | Not explicitly stated in provided search results | acs.org |

| Phosphoramide Mustard | Not explicitly stated in provided search results | acs.org |

Mass Spectrometry (MS)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for the quantification of this compound in biological matrices. frontiersin.org This technique offers high sensitivity and selectivity, which is crucial for measuring the low concentrations typical of drug metabolites. frontiersin.orginnovareacademics.in

Due to the instability of 4-hydroxycyclophosphamide, derivatization is often necessary prior to analysis. innovareacademics.in A common method involves trapping 4-hydroxycyclophosphamide with semicarbazide (B1199961) hydrochloride to form a stable derivative, which can then be quantified by LC-MS/MS. avma.orgnih.gov This allows for the simultaneous measurement of cyclophosphamide and its trapped metabolite. avma.org

The development of ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods has further improved the sensitivity and throughput of analysis. frontiersin.orginnovareacademics.in These methods have achieved low limits of quantification (LLOQ) for 4-hydroxycyclophosphamide, enabling detailed pharmacokinetic studies. frontiersin.org

Key Mass Spectrometry Parameters for 4-OHCP-SCZ Derivative:

| Parameter | Value | Reference |

|---|---|---|

| m/z Transition | 334.10 > 221.04 | innovareacademics.ininnovareacademics.in |

Chemical Stability of this compound under Physiological Conditions

This compound is known to be unstable under physiological conditions, readily undergoing tautomerization to aldophosphamide. nih.gov This equilibrium is a critical aspect of its chemistry and biological activity. The ring-opening of 4-hydroxycyclophosphamide to aldophosphamide follows first-order kinetics.

The stability of 4-hydroxycyclophosphamide is influenced by its stereochemistry. The trans isomer of 4-hydroxycyclophosphamide undergoes ring-opening approximately four times faster than the cis isomer. The subsequent cyclization of aldophosphamide favors the formation of the trans isomer by a factor of about three.

In biological samples such as plasma, 4-hydroxycyclophosphamide is highly unstable, with a reported half-life of around 4 minutes. innovareacademics.in To prevent degradation and interconversion with aldophosphamide during analysis, samples are typically stabilized, for example, by derivatization with agents like semicarbazide. innovareacademics.in Studies have shown that with proper handling and storage, such as at -80°C, the derivatized analyte can be stable for at least 14 days and withstand multiple freeze-thaw cycles.

The breakdown of 4-hydroxycyclophosphamide is also influenced by the cellular environment. For instance, glutathione (B108866) (GSH) has been shown to stabilize 4-hydroxycyclophosphamide, minimizing its spontaneous fission into the ultimate toxic species, phosphoramide mustard. psu.edu

Metabolic Pathways and Biotransformation Processes Involving 3 Hydroxycyclophosphamide

Investigations into Potential Formation Pathways of 3-Hydroxycyclophosphamide in Biological Systems

The formation of this compound is not a recognized step in the principal metabolic pathway of cyclophosphamide (B585). The dominant and essential activation route involves hydroxylation at a different position on the molecule.

The initial and rate-limiting step in the bioactivation of cyclophosphamide is its hydroxylation by hepatic cytochrome P450 (CYP) enzymes, including isoforms such as CYP2B6, CYP2C19, and CYP3A4. pharmgkb.orgucsc.eduresearchgate.net This enzymatic oxidation overwhelmingly occurs at the C4 position of the oxazaphosphorine ring, leading to the formation of 4-hydroxycyclophosphamide (B600793). ucsc.edunih.govnih.gov This primary metabolite, 4-hydroxycyclophosphamide, exists in a dynamic equilibrium with its open-ring tautomer, aldophosphamide (B1666838). ucsc.edumdpi.comtaylorandfrancis.com Extensive research into the oxidative metabolism of cyclophosphamide by liver microsomes has consistently identified 4-hydroxylation as the key activation pathway, while the direct formation of this compound is not reported as a product of this process. pharmgkb.orgbohrium.com

While direct enzymatic formation of this compound in biological systems is not documented, the compound has been chemically synthesized for research purposes. A 1981 study detailed the synthesis of this compound specifically to investigate its potential role in the broader metabolism of cyclophosphamide, indicating that its existence and function as a natural metabolite were speculative and required investigation. acs.orgacs.org However, subsequent research has not established a definitive non-oxidative or alternative biotransformation pathway leading to its formation in vivo.

Table 1: Summary of Investigations into this compound Formation

| Research Area | Finding | Key References |

|---|---|---|

| Direct Oxidative Formation | The primary oxidative pathway involves hepatic cytochrome P450 enzymes hydroxylating cyclophosphamide at the C4 position, not the C3 position. | pharmgkb.orgucsc.edunih.gov |

| Alternative Pathways | this compound has been chemically synthesized for investigational studies, but a natural formation pathway in biological systems has not been identified. | acs.orgacs.org |

Reductive Biotransformation of this compound to Cyclophosphamide

A review of the scientific literature on cyclophosphamide metabolism does not provide evidence for a reductive biotransformation pathway. There are no documented enzymatic or chemical processes in vivo that convert this compound back into its parent compound, cyclophosphamide.

Subsequent Metabolism and Degradation Products of this compound

The discussion of subsequent metabolism logically follows from the primary, established pathways originating from 4-hydroxycyclophosphamide. A crucial development in understanding this cascade is the identification of 3-hydroxypropanal (B37111), a molecule distinct from but related in name to this compound, as a key downstream product.

The central metabolic cascade of cyclophosphamide proceeds from 4-hydroxycyclophosphamide to its tautomer, aldophosphamide. mdpi.comtaylorandfrancis.com Aldophosphamide is the critical intermediate that decomposes to form the ultimate alkylating agent, phosphoramide (B1221513) mustard, which is responsible for the drug's cytotoxic effects. ucsc.edunih.govnih.gov

For many years, based on in vitro experiments, it was believed that this decomposition occurred via β-elimination, yielding phosphoramide mustard and acrolein. pharmgkb.orgucsc.eduecronicon.net However, more recent research has revised this understanding for in vivo conditions. These studies show that the decomposition of aldophosphamide is an enzymatic process catalyzed by phosphodiesterases (PDEs). mdpi.comjscimedcentral.comresearchgate.net This enzymatic cleavage of aldophosphamide yields two products: phosphoramide mustard and 3-hydroxypropanal (HPA) . mdpi.comecronicon.netjscimedcentral.commdpi.com Therefore, while this compound is not a direct precursor, the closely related molecule 3-hydroxypropanal is a significant downstream metabolite formed alongside the active phosphoramide mustard from their common precursor, aldophosphamide. researchgate.netecronicon.net

Table 2: Comparison of Aldophosphamide Degradation Products

| Condition | Mechanism | Products | Key References |

|---|---|---|---|

| In Vitro | Spontaneous β-elimination | Phosphoramide Mustard + Acrolein | pharmgkb.orgucsc.eduecronicon.net |

| In Vivo | Enzymatic cleavage by Phosphodiesterases (PDE) | Phosphoramide Mustard + 3-Hydroxypropanal (HPA) | mdpi.comjscimedcentral.comresearchgate.netmdpi.com |

Given that this compound is not an established biological metabolite, its specific downstream degradation products are not characterized. The known downstream metabolites of cyclophosphamide originate from the main pathway involving aldophosphamide. These include:

Phosphoramide Mustard: The primary cytotoxic metabolite responsible for DNA alkylation. nih.govbohrium.com

3-Hydroxypropanal (HPA): The pro-apoptotic aldehyde formed alongside phosphoramide mustard during the enzymatic cleavage of aldophosphamide in vivo. mdpi.comresearchgate.netecronicon.net

Carboxyphosphamide: An inactive detoxification metabolite formed from the oxidation of aldophosphamide by the enzyme aldehyde dehydrogenase (ALDH). pharmgkb.orgucsc.edutaylorandfrancis.com

4-Ketocyclophosphamide: Another inactive metabolite formed via the detoxification of 4-hydroxycyclophosphamide. bohrium.comjscimedcentral.com

Acrolein: A toxic byproduct long associated with the in vitro breakdown of aldophosphamide. pharmgkb.orgnih.gov

Table of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | 3-OHCP |

| 3-Hydroxypropanal | HPA |

| 4-Hydroxycyclophosphamide | 4-OHCP |

| 4-Ketocyclophosphamide | |

| Acrolein | |

| Aldophosphamide | ALD |

| Carboxyphosphamide | |

| Cyclophosphamide | CP |

Enzymatic Contributions to this compound Biotransformations

The initial activation of the parent compound, cyclophosphamide, is a critical enzymatic step. This process is primarily mediated by hepatic cytochrome P450 (CYP) enzymes, which hydroxylate cyclophosphamide to form 4-hydroxycyclophosphamide. pharmgkb.orgjscimedcentral.comresearchgate.netmdpi.com This metabolite is in equilibrium with its open-ring tautomer, aldophosphamide. pharmgkb.orgresearchgate.netresearchgate.net

Several CYP isoenzymes are involved in this initial hydroxylation, including:

CYP2B6 pharmgkb.orgmdpi.comresearchgate.netnih.gov

CYP2C9 pharmgkb.orgmdpi.comresearchgate.netnih.gov

CYP3A4 pharmgkb.orgmdpi.comresearchgate.netnih.gov

CYP2A6 pharmgkb.orgresearchgate.netpharmgkb.org

CYP2C19 pharmgkb.orgresearchgate.netresearchgate.netpharmgkb.org

CYP2C8 pharmgkb.orgpharmgkb.org

CYP3A5 researchgate.netpharmgkb.org

Once formed, aldophosphamide can undergo detoxification through an enzymatic pathway. Aldehyde dehydrogenase (ALDH), particularly ALDH1A1, oxidizes aldophosphamide to the inactive metabolite carboxyphosphamide. pharmgkb.orgjscimedcentral.comresearchgate.netnih.gov Cells with high ALDH activity are thus less susceptible to the effects of cyclophosphamide. jscimedcentral.com

Another enzymatic process involves the decomposition of aldophosphamide. While a spontaneous non-enzymatic reaction is well-documented, some research suggests that phosphodiesterases (PDE) can enzymatically cleave aldophosphamide to yield phosphoramide mustard and 3-hydroxypropanal (HPA). jscimedcentral.combenthamopenarchives.combenthamopen.com Furthermore, 3'-5' exonucleases, particularly those associated with DNA polymerases, have been shown to hydrolyze 4-hydroxycyclophosphamide, releasing phosphoramide mustard and acrolein. nih.govnih.gov This enzymatic "toxicogenation" is thought to play a role in the compound's specific cytotoxic effects. nih.govnih.gov

The detoxification of cyclophosphamide metabolites can also occur through conjugation with glutathione (B108866) (GSH), a reaction that can be reversible or irreversible. pharmgkb.org

Non-Enzymatic Reaction Mechanisms of this compound Transformations

A crucial non-enzymatic reaction in the metabolic pathway of cyclophosphamide involves the tautomeric equilibrium between 4-hydroxycyclophosphamide and aldophosphamide. pharmgkb.orgresearchgate.netresearchgate.net This is a spontaneous chemical process that does not require an enzyme.

The key non-enzymatic transformation is the decomposition of aldophosphamide. pharmgkb.orgresearchgate.netnih.gov This spontaneous β-elimination reaction yields two important products:

Phosphoramide mustard: This is the primary alkylating agent responsible for the therapeutic effects of cyclophosphamide. pharmgkb.orgjscimedcentral.comnih.gov

Acrolein: This byproduct is associated with toxicity. pharmgkb.orgjscimedcentral.comnih.gov

The stability of 4-hydroxycyclophosphamide and its tautomer aldophosphamide is influenced by the chemical environment. benthamopenarchives.comnih.gov For instance, in a protein-free ultrafiltrate of rat serum at a physiological pH of 7 and a temperature of 37°C, these compounds are relatively stable. benthamopenarchives.com However, the presence of certain molecules can influence their reactions. nih.gov The spontaneous decomposition of aldophosphamide is a critical step that allows for the intracellular generation of the active phosphoramide mustard. pharmgkb.org

Biological Activities and Mechanistic Insights of 3 Hydroxycyclophosphamide from Pre Clinical Investigations

Evaluation of Anticancer Activity of 3-Hydroxycyclophosphamide in Pre-clinical In Vitro Models

Pre-clinical in vitro models are instrumental in the preliminary assessment of the anticancer potential of novel compounds. These studies provide foundational data on a compound's ability to inhibit the growth of and kill cancer cells.

Cytotoxicity Studies in Malignant Cell Lines (e.g., L1210 Leukemia Cells)

The cytotoxic effects of this compound and its analogues have been evaluated in various cancer cell lines. In studies involving L1210 murine leukemia cells, the cytotoxicity of 4-hydroxycyclophosphamide (B600793) analogues was found to vary depending on their chemical structure. nih.gov For instance, the order of cytotoxicity against L1210 cells was reported as 4-hydroxytrofosfamide > 4-hydroxyifosfamide (B1221068) > 4-hydroxycyclophosphamide > 3-methyl-4-hydroxycyclophosphamide. nih.gov This suggests that substitutions on the cyclophosphamide (B585) ring can significantly influence its anticancer activity. nih.gov Furthermore, research has shown that cyclophosphamide-resistant L1210 cells exhibit resistance to 4-hydroxycyclophosphamide but remain sensitive to its downstream metabolite, phosphoramide (B1221513) mustard. scispace.com This highlights the importance of intracellular metabolism in determining the ultimate cytotoxic effect. scispace.com

Molecular Mechanisms of Cellular Effects Mediated by this compound

The cellular effects of this compound are multifaceted, involving a cascade of metabolic activation steps that ultimately lead to cell death. Understanding these molecular mechanisms is crucial for comprehending its therapeutic action.

Indirect DNA Alkylation Potential via Metabolite Formation (e.g., Phosphoramide Mustard)

This compound itself is a transport form and not the ultimate cytotoxic agent. nih.gov It is an active metabolite of cyclophosphamide, formed through hepatic hydroxylation. nih.gov this compound exists in equilibrium with its tautomer, aldophosphamide (B1666838). nih.govmdpi.com Aldophosphamide can then be enzymatically cleaved by phosphodiesterases to yield two key metabolites: phosphoramide mustard and 3-hydroxypropanal (B37111) (HPA). nih.govjscimedcentral.comecronicon.net

Phosphoramide mustard is a potent alkylating agent that is responsible for the majority of the antineoplastic effects of cyclophosphamide. nih.gov It functions by forming covalent bonds with DNA, specifically creating cross-linkages within and between DNA strands at the guanine (B1146940) N-7 position. nih.gov This DNA damage disrupts essential cellular processes like DNA replication and transcription, ultimately inhibiting protein synthesis. nih.govdrugbank.com If the DNA damage is too extensive to be repaired, it triggers programmed cell death. mdpi.com It's important to note that phosphoramide mustard itself cannot readily enter cells, so its formation must occur intracellularly to exert its cytotoxic effects. nih.gov

Pathways of Programmed Cell Death Induction

The DNA damage induced by phosphoramide mustard is a primary trigger for apoptosis, or programmed cell death. mdpi.comjscimedcentral.com This process is often mediated by the tumor suppressor protein p53. mdpi.com When DNA damage is detected, p53 can be activated, leading to a halt in the cell cycle to allow for DNA repair. mdpi.com If the damage is irreparable, p53 initiates the apoptotic cascade. mdpi.comecronicon.net

Studies have implicated the mitochondrial pathway in oxazaphosphorine-induced apoptosis. nih.gov The process can involve the activation of upstream caspases, such as caspase-9. nih.gov This, in turn, activates downstream executioner caspases, like caspase-3 and caspase-7, which cleave key cellular substrates such as poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptosis. nih.gov The pro-apoptotic metabolite 3-hydroxypropanal (HPA) has been shown to enhance this p53-mediated apoptosis. jscimedcentral.comecronicon.net

Influence on Cellular Processes and Targets

Beyond direct DNA damage and apoptosis induction, the metabolites of this compound can influence other cellular processes. The alkylating activity of phosphoramide mustard can lead to a cytostatic effect by causing cell cycle arrest, often in the S-phase or G2/M phase. nih.gov This prevents the cells from dividing and proliferating. nih.gov

Additionally, the metabolite acrolein, which is formed from the breakdown of aldophosphamide in vitro, can damage proteins through alkylation. nih.gov However, in vivo, the formation of 3-hydroxypropanal is favored. mdpi.comecronicon.net The parent compound, 4-hydroxycyclophosphamide, can also exert toxicity by reacting with nucleophilic groups on macromolecules, such as the thiol groups of membrane proteins. nih.gov

Comparative Analysis of Biological Activity: this compound versus Cyclophosphamide and 4-Hydroxycyclophosphamide

The biological activities of this compound, its parent compound cyclophosphamide, and its isomer 4-hydroxycyclophosphamide (which is the same as this compound, with the numbering referring to the position on the cyclophosphamide ring) are intricately linked.

Cyclophosphamide is an inactive prodrug that requires metabolic activation by cytochrome P450 enzymes in the liver to become 4-hydroxycyclophosphamide. mdpi.comnih.gov This initial hydroxylation step is rate-limiting for the drug's activity. 4-hydroxycyclophosphamide is the primary, active metabolite that is transported throughout the body. hmdb.cawikipedia.org

In vitro studies comparing the cytotoxic activity of activated forms of cyclophosphamide have shown that 4-hydroperoxycyclophosphamide (a precursor to 4-hydroxycyclophosphamide) is more cytotoxic to leukemia cells than 4-hydroperoxyifosfamide. nih.gov This suggests inherent differences in the potency of the activated metabolites of these related oxazaphosphorine drugs. nih.gov Furthermore, the toxicity profile can be influenced by the metabolic pathway; bypassing the formation of 4-hydroxycyclophosphamide and directly generating aldophosphamide has been shown to drastically reduce toxicity without compromising antitumor activity. nih.gov

Below is an interactive data table summarizing the key characteristics of these compounds.

| Compound | Role | Key Metabolic Steps | Primary Mechanism of Action |

| Cyclophosphamide | Inactive Prodrug | Hepatic hydroxylation by cytochrome P450 enzymes to form 4-hydroxycyclophosphamide. mdpi.comnih.gov | Requires metabolic activation to exert its effects. |

| This compound (4-Hydroxycyclophosphamide) | Active Metabolite | Tautomerizes to aldophosphamide, which is then cleaved to phosphoramide mustard and 3-hydroxypropanal. nih.govmdpi.com | Acts as a transport form; its metabolites are responsible for cytotoxicity. nih.gov |

| Phosphoramide Mustard | Ultimate Cytotoxic Metabolite | Formed from the enzymatic cleavage of aldophosphamide. nih.govjscimedcentral.comecronicon.net | Induces DNA cross-linking, leading to cell cycle arrest and apoptosis. mdpi.comnih.gov |

Structure-Activity Relationship (SAR) Studies for this compound Analogs and Derivatives

The cytotoxic and anticancer activities of cyclophosphamide are contingent on its metabolic activation to 4-hydroxycyclophosphamide and its subsequent tautomer, aldophosphamide. The intricate balance between these metabolites and their ultimate conversion to the active alkylating agent, phosphoramide mustard, has spurred extensive research into the structure-activity relationships (SAR) of this compound analogs and derivatives. These studies aim to elucidate the structural requirements for optimal bioactivation, cytotoxicity, and therapeutic index. Preclinical investigations have explored a wide array of modifications to the cyclophosphamide scaffold, including substitutions on the oxazaphosphorine ring, alterations of the bis(2-chloroethyl)amino moiety, and the development of pre-activated or novel prodrug forms.

Key insights from SAR studies have revealed that even minor stereochemical or substituent changes on the oxazaphosphorine ring can profoundly impact biological activity. For instance, the stereochemistry at the C4 position of the ring has been shown to be a critical determinant of therapeutic efficacy. In a study comparing the diastereomers of 4-phenylcyclophosphamide, the trans isomer exhibited therapeutic activity against L1210 lymphoid leukemia in mice, whereas the cis isomer was found to be inactive, although both were metabolized to toxic compounds. nih.govacs.org This highlights the stereospecificity of the metabolic or cytotoxic pathways.

Furthermore, the introduction of various substituents at different positions on the cyclophosphamide molecule has yielded a diverse range of activities. The synthesis and evaluation of approximately 80 cyclic and acyclic analogs have provided a broad understanding of the chemical features necessary for anticancer activity. nih.gov Among these, certain cyclic oxidized derivatives, such as 4-peroxycyclophosphamide, have demonstrated significant activity against murine L1210 leukemia, Lewis lung carcinoma, and C3H mammary tumors. nih.gov This suggests that modifications that facilitate the formation of or mimic the activated state of cyclophosphamide can enhance its therapeutic potential.

Acyclic analogs have also been investigated to understand the importance of the cyclic oxazaphosphorine structure. Phenyl ketone phosphorodiamidates, which are acyclic analogs related to aldophosphamide, have been synthesized and studied. nih.gov These compounds, such as phenylketophosphamide, exhibited good anticancer activity and provided insights into the chemical dynamics of the active metabolites. nih.gov The rate of generation of the cytotoxic alkylating agent from these analogs was found to be influenced by the nature of the substituents. nih.gov

The development of novel prodrugs represents another significant avenue in the SAR exploration of cyclophosphamide. A notable example is the synthesis of cyclophosphamide spiropiperaziniums, a new class of prodrugs. bjmu.edu.cn The structure-activity relationship studies of these compounds revealed that the conformation and the substituent at the N-3 position of the spiropiperazinium salt greatly influence their anticancer activity. bjmu.edu.cn This indicates that modifications at the exocyclic nitrogen atom can be a viable strategy for modulating the biological properties of cyclophosphamide.

Fluorination of the cyclophosphamide molecule has also been explored as a means to alter its pharmacokinetic and pharmacodynamic properties. For example, trans-5-fluorocyclophosphamide, a fluorinated analog, has been synthesized with the hypothesis that the fluorine atom could impact its metabolism and interaction with DNA. ontosight.ai Such halogenated derivatives offer the potential for developing analogs with improved therapeutic profiles.

Moreover, the synthesis of stabilized analogs has been crucial for studying the transient intermediates of cyclophosphamide metabolism. 4-Hydroxy-5,5-dimethylcyclophosphamide was synthesized as a stable analog of 4-hydroxycyclophosphamide. nih.gov This compound allowed for the direct observation and characterization of the equilibrium between the cyclic and acyclic tautomers, providing valuable mechanistic insights into the bioactivation process. nih.gov

The table below summarizes key findings from SAR studies on this compound analogs and derivatives based on preclinical research.

| Analog/Derivative Class | Specific Modification | Key Research Finding | Reference |

| C4-Substituted Analogs | Introduction of a phenyl group at the C4 position. | The trans diastereomer of 4-phenylcyclophosphamide showed therapeutic activity, while the cis isomer was inactive. | nih.govacs.org |

| Oxidized Derivatives | Introduction of a peroxy group at the C4 position. | 4-Peroxycyclophosphamide demonstrated significant activity against various murine tumor models. | nih.gov |

| Acyclic Analogs | Phenyl ketone phosphorodiamidates. | These acyclic analogs, like phenylketophosphamide, displayed good anticancer activity, with substituent-dependent rates of active metabolite generation. | nih.gov |

| Novel Prodrugs | Cyclophosphamide spiropiperaziniums. | The conformation and N-3 substituent of the spiropiperazinium moiety were found to be critical for anticancer activity. | bjmu.edu.cn |

| Halogenated Analogs | Fluorination at the C5 position. | trans-5-Fluorocyclophosphamide was synthesized to potentially modify the compound's pharmacokinetic and pharmacodynamic properties. | ontosight.ai |

| Stabilized Analogs | Introduction of two methyl groups at the C5 position. | 4-Hydroxy-5,5-dimethylcyclophosphamide served as a stable analog to study the metabolic intermediates. | nih.gov |

Pre Clinical Research Models and Experimental Approaches for 3 Hydroxycyclophosphamide Studies

Design and Implementation of In Vitro Cell Culture Models for Mechanistic Studies

The study of 3-hydroxycyclophosphamide's mechanism of action at the cellular level relies on sophisticated in vitro models that can accurately replicate the physiological environment of human tissues. Traditional two-dimensional (2D) cell cultures, while historically useful, often fail to capture the complex cell-to-cell and cell-to-matrix interactions that occur in vivo. mdpi.comnih.govnih.gov Consequently, there is a growing emphasis on the development and use of three-dimensional (3D) cell culture systems. mdpi.comnih.govnih.govthermofisher.comfrontiersin.org

Three-dimensional models, such as spheroids and organoids, offer a more physiologically relevant context for mechanistic studies. mdpi.comnih.govthermofisher.com Spheroids are self-assembled aggregates of cells that mimic the microenvironment of small tumors or tissues. mdpi.comfrontiersin.org Organoids are more complex structures derived from stem cells that differentiate to form organ-specific cell types with a spatial organization similar to their in vivo counterparts. mdpi.com These models allow for the investigation of crucial factors like nutrient and oxygen gradients, which can influence cellular responses to therapeutic agents like this compound. frontiersin.org

The design and implementation of these models for studying this compound involves several key steps. Initially, appropriate cell lines, whether cancer-derived or primary human cells, are selected. For instance, primary human hepatocytes (PHH) are considered the gold standard for studying hepatic drug metabolism and are increasingly used in 3D culture systems to evaluate the metabolic pathways of compounds like cyclophosphamide (B585) and its derivatives. thermofisher.com Various techniques are employed to generate these 3D structures, including the hanging drop method, the use of non-adherent surfaces, spinner flasks, and scaffold-based approaches that utilize hydrogels to provide structural support. mdpi.comnih.govfrontiersin.org

Once established, these in vitro models can be used to investigate the cytotoxic effects, metabolic activation, and mechanisms of drug resistance related to this compound. For example, researchers can assess cell viability, apoptosis, and the expression of specific biomarkers following exposure to the compound. The ability of 3D cultures to better mimic in vivo conditions is expected to improve the predictive value of preclinical studies and bridge the gap between laboratory research and clinical trials. nih.govnih.gov

Utilization of In Vivo Animal Models for Pharmacological and Mechanistic Investigations

In vivo animal models are indispensable for understanding the complex pharmacological and mechanistic properties of this compound in a whole-organism context. ijrpc.com These models allow for the evaluation of pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics, providing insights that cannot be obtained from in vitro studies alone. ijrpc.com Rodents, particularly mice and rats, are the most commonly used animal models in preclinical drug development due to their well-characterized genetics, relatively low cost, and ease of handling. ijrpc.comyoutube.com

In the context of cyclophosphamide research, various animal species, including mice, dogs, and cats, have been utilized to study its metabolism and cytotoxic activity. nih.govnih.gov These studies have revealed significant interspecies differences in the kinetics of cyclophosphamide bioactivation. nih.govnih.govresearchgate.net For instance, research has shown that dog liver microsomes are significantly more efficient at metabolizing cyclophosphamide compared to human, cat, or mouse microsomes. nih.govnih.gov Such comparative studies are crucial for selecting the most appropriate animal model that closely recapitulates human metabolism for investigating this compound.

Specific animal models can be developed to study particular aspects of this compound's effects. For example, mouse models of chemotherapy-induced bone marrow suppression have been established using the parent compound, cyclophosphamide, to evaluate its impact on hematopoietic stem cells and blood cell counts. nih.gov These models can be adapted to specifically investigate the myelosuppressive potential of this compound. Furthermore, xenograft models, where human tumors are implanted into immunodeficient mice, are valuable for assessing the anti-cancer efficacy of this compound against specific human cancers.

The use of animal models in pharmacological and mechanistic investigations involves careful experimental design and ethical considerations, adhering to the principles of the Three Rs (Replacement, Reduction, and Refinement). ijrpc.com By studying the effects of this compound in these living systems, researchers can gain a deeper understanding of its therapeutic potential and toxicological profile before advancing to human clinical trials. ijrpc.com

Development and Validation of Specific Bioanalytical Assays for this compound Research

The accurate quantification of this compound in biological matrices is fundamental for preclinical research. To achieve this, robust and validated bioanalytical assays are essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity, selectivity, and throughput. nih.govnih.gov This method allows for the precise measurement of drug and metabolite concentrations in complex biological samples such as plasma, urine, and tissue homogenates. nih.govnih.gov

The development of a specific LC-MS/MS assay for this compound involves several critical steps. First, the chromatographic conditions, including the choice of the analytical column, mobile phase composition, and gradient elution program, must be optimized to achieve efficient separation of this compound from other endogenous and exogenous compounds. scienceopen.com Next, the mass spectrometric parameters, such as the ionization mode (e.g., electrospray ionization - ESI) and the selection of specific precursor and product ion transitions for multiple reaction monitoring (MRM), are fine-tuned to ensure selective and sensitive detection. scienceopen.com

Once the method is developed, it must undergo rigorous validation to ensure its reliability and reproducibility. This validation process typically includes the assessment of the following parameters:

| Validation Parameter | Acceptance Criteria |

| Selectivity | The response of a blank sample should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the internal standard. nih.gov |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy (within ±20% of the nominal concentration) and precision (a coefficient of variation not exceeding 20%). nih.gov |

| Calibration Curve | A linear relationship between concentration and response, typically with a correlation coefficient (r²) of ≥ 0.99. |

| Accuracy | The closeness of the measured concentration to the true concentration, with acceptance criteria of ±15% of the nominal value (±20% for LLOQ). nih.gov |

| Precision | The degree of scatter between a series of measurements, expressed as the coefficient of variation (%CV), which should not exceed 15% (20% for LLOQ). nih.gov |

| Stability | The analyte's stability in the biological matrix under various storage and handling conditions, including bench-top, auto-sampler, and long-term storage. nih.gov |

By establishing and validating such specific bioanalytical assays, researchers can confidently generate high-quality pharmacokinetic and metabolic data for this compound, which is crucial for advancing its preclinical development.

Future Research Directions and Unresolved Questions in 3 Hydroxycyclophosphamide Chemical Biology

Definitive Elucidation of the In Vivo Role of 3-Hydroxycyclophosphamide in Cyclophosphamide (B585) Biotransformation Pathways

A significant gap in the understanding of cyclophosphamide's metabolism is the precise in vivo role of this compound. Historically, it was suggested that the metabolism of cyclophosphamide might involve oxidation at the C-3 position to form this compound, which would then undergo rearrangement. nih.gov However, experimental studies have presented conflicting evidence.

Research involving various oxidizing agents and liver microsomal incubations failed to demonstrate the conversion of cyclophosphamide into this compound. nih.gov Intriguingly, the reverse reaction, the reduction of this compound to cyclophosphamide, was observed during identical incubations. nih.gov This finding challenges the initial hypothesis of its formation from the parent drug and suggests a more complex role, if any, in the primary biotransformation pathway.

Despite the uncertainty of its origin, synthetic this compound has demonstrated anticancer activity comparable to cyclophosphamide when tested against L1210 leukemia in mice. nih.gov This biological activity underscores the importance of clarifying its metabolic fate and mechanism of action. Key unresolved questions remain:

Is this compound an authentic, albeit minor, in vivo metabolite of cyclophosphamide in humans, or is it an artifact of specific experimental conditions?

If it is formed in vivo, what specific enzymes or physiological conditions are responsible for its generation?

Does its demonstrated reduction back to cyclophosphamide represent a futile cycle or a novel metabolic shunt with unappreciated biological consequences?

Future research must employ advanced analytical techniques, such as high-resolution mass spectrometry and sophisticated in vivo metabolic tracing studies, to definitively detect and quantify this compound in biological samples following cyclophosphamide administration. Elucidating its metabolic pathway is critical for a complete picture of cyclophosphamide's pharmacology.

Rational Design and Synthesis of Novel Chemical Entities Based on the this compound Scaffold

The cyclophosphamide backbone has long served as a scaffold for the development of new anticancer agents. Modifications at the 3-position of the oxazaphosphorine ring offer a promising avenue for creating novel "pro-prodrugs" with potentially altered activation mechanisms, stability, and therapeutic profiles.

Rational design efforts have already produced several analogues, such as 3-halocyclophosphamides. nih.gov These compounds were synthesized to explore how substitutions at the C-3 position affect the molecule's chemical reactivity and biological efficacy. For instance, 3-fluoro-, 3-chloro-, and 3-bromocyclophosphamide were synthesized and their reactivity studied using ³¹P-NMR spectroscopy. nih.gov These studies revealed differences in their reduction rates and therapeutic efficacy compared to the parent compound, cyclophosphamide. nih.gov

| Compound | Substitution at C-3 | Key Research Finding | Reference |

|---|---|---|---|

| 3-Fluorocyclophosphamide | Fluorine | Reduced to cyclophosphamide on incubation with mouse liver slices; less active than cyclophosphamide but more efficacious than the 3-chloro derivative. | nih.gov |

| 3-Chlorocyclophosphamide | Chlorine | Reactivity for sulfhydryl-induced reduction was much greater than the fluoro derivative; less active than cyclophosphamide. | nih.gov |

| 3-Bromocyclophosphamide | Bromine | Reactivity for sulfhydryl-induced reduction was similar to the chloro derivative. | nih.gov |

| 3-(Benzyloxy)cyclophosphamide | Benzyloxy Group | Used as a precursor in the synthesis of this compound via hydrogenolysis. | nih.gov |

Future research should expand on these initial findings by:

Synthesizing a broader library of derivatives: Introducing a wider range of functional groups at the 3-position could modulate the compound's electronic properties, lipophilicity, and susceptibility to metabolic enzymes.

Exploring stereochemistry: The synthesis and evaluation of individual enantiomers of 3-substituted cyclophosphamides could reveal stereospecific differences in activity, as has been explored for other analogs. nih.gov

Applying scaffold hopping techniques: This computational drug design strategy could identify novel, structurally diverse core skeletons that mimic the key pharmacophoric features of this compound, potentially leading to the discovery of entirely new classes of therapeutic agents. nih.govnih.gov

Application of Computational Chemistry and Molecular Modeling for Predicting this compound Behavior and Interactions

Computational chemistry and molecular modeling are indispensable tools for modern drug discovery and development. While extensively applied to cyclophosphamide and its primary active metabolites, these techniques have yet to be fully leveraged for understanding this compound. bohrium.com Applying these methods could provide profound insights into its chemical properties and biological interactions, guiding further experimental work.

Density Functional Theory (DFT) calculations, for example, have been used to study the activation steps of cyclophosphamide, providing insights into the thermodynamics and kinetics of each reaction. bohrium.com Similar computational analyses could be applied to this compound to:

Predict stability and reactivity: Determine the relative stability of different conformers and predict its reactivity towards potential biological nucleophiles.

Model metabolic transformations: Simulate potential oxidative or reductive metabolic pathways, helping to identify which enzymatic processes are energetically favorable.

Simulate interactions with biomolecules: Molecular docking and molecular dynamics simulations could predict the binding affinity and interaction patterns of this compound with key enzymes, such as cytochrome P450 isozymes or aldehyde dehydrogenases, which are crucial in the metabolism of cyclophosphamide. researchgate.netclinpgx.org

| Computational Method | Potential Application | Research Goal |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energies, and activation barriers. | Predict chemical stability, reactivity, and thermodynamic feasibility of metabolic pathways. bohrium.com |

| Molecular Docking | Predicting the preferred orientation of the molecule when bound to a protein target. | Identify potential interactions with metabolizing enzymes or therapeutic targets. |

| Molecular Dynamics (MD) Simulations | Simulating the movement of the molecule and its target protein over time. | Assess the stability of ligand-protein complexes and understand dynamic interaction patterns. |

| Quantitative Structure-Activity Relationship (QSAR) | Relating variations in chemical structure to changes in biological activity. | Guide the design of novel analogs with improved therapeutic properties. nih.govsemanticscholar.org |

By building robust computational models, researchers can generate testable hypotheses about the behavior of this compound, thereby prioritizing synthetic targets and biological assays, and accelerating the pace of discovery.

Interdisciplinary Approaches for a Comprehensive Understanding of this compound's Biological Impact

The unresolved questions surrounding this compound are multifaceted and cannot be answered by a single scientific discipline. A truly comprehensive understanding of its biological impact will only be achieved through synergistic, interdisciplinary collaborations.

Future research should integrate expertise from several key fields:

Synthetic Organic Chemistry: To design and create novel analogs and stable isotope-labeled internal standards for precise quantification.

Pharmacology and Toxicology: To perform in vitro and in vivo experiments to assess the biological activity, metabolic fate, and potential mechanisms of action of this compound and its derivatives.

Analytical Chemistry: To develop and validate highly sensitive bioanalytical methods (e.g., LC-MS/MS) for the unambiguous detection and quantification of the compound and its metabolites in complex biological matrices. nih.gov

Computational Biology and Chemistry: To build predictive models of the molecule's behavior, guide rational drug design, and interpret experimental data within a theoretical framework. bohrium.com

Structural Biology: To determine the three-dimensional structures of this compound in complex with biological targets, providing a definitive view of its molecular interactions.

By combining these approaches, the scientific community can move beyond the current uncertainties. Such a concerted effort will not only definitively elucidate the role of this compound in the broader context of cyclophosphamide's action but could also unlock new therapeutic possibilities based on its unique chemical scaffold.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and detecting 3-Hydroxycyclophosphamide in experimental models?

- Methodological Answer : this compound is synthesized via controlled oxidation of cyclophosphamide using hepatic microsomal enzymes or chemical oxidants like sodium periodate. Detection relies on high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to distinguish it from parent compounds and metabolites. For reproducibility, ensure reaction conditions (pH 7.4, 37°C) mimic physiological environments .

Q. How do researchers validate the purity and stability of this compound in preclinical studies?

- Methodological Answer : Stability assessments require nuclear magnetic resonance (NMR) for structural confirmation and HPLC for quantifying degradation products under varying temperatures (4°C vs. −80°C) and pH conditions. Purity (>98%) is validated using mass spectrometry and compared against reference standards from peer-reviewed synthetic protocols .

Q. What role does this compound play in cyclophosphamide’s pharmacokinetics?

- Methodological Answer : As a key intermediate metabolite, its formation and clearance rates are quantified using radiolabeled cyclophosphamide in animal models. Pharmacokinetic (PK) parameters (e.g., AUC, half-life) are derived from plasma and tissue samples analyzed via LC-MS/MS, accounting for interspecies metabolic differences .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic activation pathways of this compound across studies?

- Methodological Answer : Discrepancies often arise from variations in enzyme sources (e.g., human vs. rodent cytochrome P450). To address this, use recombinant CYP isoforms (e.g., CYP2B6, CYP3A4) in vitro and cross-validate with in vivo knockout models. Isotopic tracing (e.g., ¹⁴C-labeled compounds) clarifies competing pathways like aldehyde dehydrogenase-mediated detoxification .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound analogs?

- Methodological Answer : Modify functional groups (e.g., chloroethyl side chains) and assess cytotoxicity via MTT assays in cancer cell lines. Pair computational docking (e.g., molecular dynamics simulations) with in vitro enzyme inhibition assays (e.g., CYP450 activity) to predict bioactivation efficiency. Validate findings in xenograft models .

Q. How should researchers validate analytical methods for quantifying this compound in complex biological matrices?

- Methodological Answer : Follow ICH Q2(R1) guidelines for method validation. Test parameters:

- Linearity : 5-point calibration curves (1–1000 ng/mL).

- Sensitivity : Limit of detection (LOD) ≤ 0.5 ng/mL.

- Matrix effects : Compare spike-recovery rates in plasma vs. tumor homogenates.

- Reproducibility : Inter-day CV% < 15% .

Q. What strategies address variability in this compound’s cytotoxic efficacy across preclinical cancer models?

- Methodological Answer : Standardize tumor microenvironment conditions (e.g., hypoxia levels) and use patient-derived xenografts (PDX) to mimic human metabolism. Control for genetic polymorphisms in metabolic enzymes (e.g., CYP2B6*6 allele) via genotyping .

Q. How can researchers optimize protocols for studying this compound’s stability under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies at 40°C/75% RH and monitor degradation products (e.g., aldophosphamide) via stability-indicating HPLC. Use phosphate-buffered saline (PBS, pH 7.4) to simulate blood compatibility .

Q. What methodologies elucidate synergistic effects between this compound and immunomodulators?

- Methodological Answer : Employ combination index (CI) analysis using CompuSyn software. Test sequential vs. concurrent dosing in co-culture systems (e.g., T-cell/tumor cell assays). Measure cytokine profiles (e.g., IL-2, IFN-γ) via multiplex ELISA to assess immune activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.